Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium

MOCVD Dysprosium Oxide Thin Films Precursor Thermal Stability

For MOCVD/ALD of Dy₂O₃ and dysprosium-scandate films, Dy(TMHD)₃ is the essential precursor. Unlike Dy(acac)₃-which decomposes at ~117°C-its robust, tert-butylated ligand framework delivers a 180-185°C evaporation window, directly matching published oxide deposition protocols. - Confirmed sublimation at 130°C, compatible with ALD bubbler constraints. - Exclusive dimer-to-monomer transition ensures consistent vapor-phase speciation. - Avoids fluorine contamination risk inherent to Dy(hfac)₃ or Dy(fod)₃ analogs. Procure ≥98% purity lots verified for thermal behavior to replicate literature processes without precursor substitution risk.

Molecular Formula C33H60DyO6
Molecular Weight 715.3 g/mol
Cat. No. B13392631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium
Molecular FormulaC33H60DyO6
Molecular Weight715.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Dy]
InChIInChI=1S/3C11H20O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
InChIKeyRBHZQBMBFRBKKB-LWTKGLMZSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 0.25 g / 0.5 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dy(TMHD)₃ Baseline Specifications and Procurement Overview


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium(III), commonly designated Dy(TMHD)₃ or Dy(thd)₃, is a homoleptic dysprosium(III) β-diketonate complex (CAS 15522-69-7, MW 712.3 g mol⁻¹) in which three sterically congested 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate; dpm) ligands chelate the Dy³⁺ center . The compound belongs to the Ln(thd)₃ series, recognized as 'remarkably volatile and thermally stable' chelates that serve as metalorganic precursors for vapor-phase deposition processes including MOCVD, ALD, and PACVD [1]. Suppliers typically offer purities of 98 % to 99.9 % (REO basis), and the solid is hygroscopic with a documented room-temperature vapor pressure of 0.00138 mmHg at 25 °C . Its primary procurement use-case is as a dysprosium delivery vehicle for thin-film oxide, scandate, and garnet layers in microelectronics, optics, and protective coatings.

Why Generic Substitution Fails for Dy(TMHD)₃


Dysprosium β-diketonates are not interchangeable drop-in precursors. The triply tert-butylated ligand framework of Dy(TMHD)₃ imposes a thermal-stability and volatility profile that is absent from the acetylacetonate congener Dy(acac)₃. Isothermal thermogravimetric analysis reveals that Dy(acac)₃ undergoes mass loss beginning at only ~117 °C, placing its practical vapor-delivery window far below the 180–185 °C evaporation regime required for MOCVD growth of crystalline Dy₂O₃ films [1]. Furthermore, within the Ln(thd)₃ series itself, lanthanide contraction-driven sublimation behavior partitions the family into distinct groups: Tb and Dy uniquely traverse a dimer-to-monomer thermal transition that is absent in all other members (La–Gd and Ho–Lu), meaning that adjacent lanthanide thd complexes cannot replicate the molecular speciation of Dy(thd)₃ during vapor transport [2]. Simply substituting a fluorinated analog (e.g., Dy(hfac)₃ or Dy(fod)₃) introduces fluorine contamination risk and alters the decomposition pathway, while replacing with a non-β-diketonate precursor (amidinate, guanidinate, or cyclopentadienyl) permanently changes the coordination environment and magnetic anisotropy available for single-ion magnet construction. These compound-specific thermodynamic and structural attributes make informed, evidence-based selection mandatory.

Quantitative Differentiation Evidence for Dy(TMHD)₃


Thermal Stability vs. Dy(acac)₃ in MOCVD

Dy(TMHD)₃ has been applied as the dysprosium source for MOCVD growth of Dy₂O₃ films on stainless steel and quartz substrates, with precursor evaporation conditions of 180–185 °C at 6 mbar, yielding films characterized by SEM, XRD, AES, SIMS, and XPS [1]. In contrast, isothermal thermogravimetric analysis of Dy(acac)₃ reveals mass loss onset at approximately 117 °C, indicating decomposition or outgassing at a temperature ~63–68 °C lower than the stable delivery regime of Dy(TMHD)₃ [2]. This thermal gap means Dy(acac)₃ cannot sustain the precursor delivery temperatures required for crystalline Dy₂O₃ MOCVD without premature decomposition in the delivery line.

MOCVD Dysprosium Oxide Thin Films Precursor Thermal Stability

ALD Sublimation Temperature in the Ln(thd)₃ Series

A comparative ALD study employing multiple Ln(thd)₃ precursors reports Dy(thd)₃ sublimation temperature of 130 °C, equal to Ho(thd)₃ and Y(thd)₃, but significantly lower than Nd(thd)₃ at 165 °C, Sm(thd)₃ at 145 °C, and Er(thd)₃ at 135 °C [1]. This 15–35 °C lower sublimation requirement reduces the thermal budget of precursor delivery lines and minimizes the risk of ligand decomposition during extended ALD campaigns.

Atomic Layer Deposition Dysprosium Oxide Precursor Volatility

Room-Temperature Vapor Pressure Comparison

Dy(TMHD)₃ has a documented equilibrium vapor pressure of 0.00138 mmHg at 25 °C as reported in its material safety data sheet, enabling quantitative engineering of source delivery rates . In marked contrast, no published vapor pressure value at 25 °C is available for Dy(acac)₃; the compound exhibits mass loss at ~117 °C indicative of thermal degradation rather than congruent sublimation [1]. The absence of a defined room-temperature vapor pressure for Dy(acac)₃ signals that the compound does not maintain a stable gas-phase equilibrium, making source delivery fundamentally unpredictable.

Vapor Pressure CVD/ALD Precursor Delivery Shelf-Life Stability

Dimer-to-Monomer Transition During Sublimation

Vapor pressure measurements via modified Knudsen effusion (100–150 °C) and vacuum sublimation-recrystallizing temperature zone determination reveal that among all Ln(thd)₃ chelates (La through Lu), only Tb and Dy complexes undergo a thermal transition from a dimeric form to a monomeric form at a defined temperature [1]. The sublimation enthalpies classify the series into three distinct groups—La to Gd, Tb and Dy, and Ho to Lu—while the vacuum sublimation-recrystallizing temperature zones divide into two sets: La to Tb and Dy to Lu, placing Dy(thd)₃ uniquely at the boundary of both classification schemes [1].

Sublimation Behavior Molecular Speciation in Vapor Phase Precursor Reproducibility

Single-Ion Magnet Performance and Thermal Robustness

Mononuclear Dy(tmhd)₃ complexes capped with N-donor ligands (Br₂-bpy, Br-bpy, dppz, mcdpq) exhibit single-ion magnet (SIM) behavior with effective energy barriers (Ueff) reaching 247.76 K under an applied dc field of 1200 Oe for the dppz-capped derivative, and 224.13 K (1500 Oe) for the Br-bpy derivative [1]. Under zero dc field, Ueff values range from 42.10 K to 77.53 K for complexes 1–3, while complex 4 (mcdpq) shows only 2.51 K, underscoring the sensitivity to capping-ligand choice [1]. The D₄d square-antiprismatic N₂O₆ coordination environment imparted by the tmhd framework provides strong uniaxial magnetic anisotropy, and critically, the tmhd ligand's thermal robustness—demonstrated by clean MOCVD/ALD evaporation at 130–185 °C—enables sublimation-based device fabrication routes that are inaccessible to more thermally labile acac-based SIM systems [2].

Single-Molecule Magnet Magnetic Anisotropy Spintronics Precursor

Research and Industrial Application Scenarios for Dy(TMHD)₃


MOCVD of Crystalline Dy₂O₃ Corrosion-Resistant Coatings

Dy(TMHD)₃ is a validated MOCVD precursor for Dy₂O₃ thin films deposited at evaporation conditions of 180–185 °C and 6 mbar, with the resulting films thoroughly characterized by SEM, XRD, AES, SIMS, and XPS [1]. The ~63–68 °C thermal stability margin over Dy(acac)₃ (mass loss onset ~117 °C) makes Dy(TMHD)₃ the only β-diketonate dysprosium precursor demonstrated for this high-temperature deposition window [2]. Industrial users seeking to replicate published MOCVD recipes for oxidation-resistant rare-earth oxide coatings on metallic or ceramic substrates should specify Dy(TMHD)₃ rather than attempting substitution with acetylacetonate analogs.

ALD of Dy-Doped High-k Dielectrics and DyScO₃ Layers

Dy(thd)₃ has been employed as the dysprosium source for ALD of cubic Dy₂O₃ films at 300 °C using ozone oxidant, with precursor sublimation at 130 °C and 2–3 mbar [1]. The same precursor has been combined with Sc(thd)₃ for ALD of DyScO₃ layers evaluated as blocking-layer replacements in TANOS (TaN/Al₂O₃/Si₃N₄/SiO₂/Si) non-volatile memory stacks [1]. The documented sublimation temperature of 130 °C—among the lowest in the Ln(thd)₃ series—ensures compatibility with standard ALD bubbler and manifold temperature constraints while minimizing thermal decomposition during extended deposition runs [2]. Procurement for ALD tool qualification should prioritize Dy(TMHD)₃ lots with verified sublimation behavior at 130 °C.

PACVD of Bi,Ga-Substituted Dy-Fe Garnet Films

Dy(thd)₃ has been combined with Fe(acac)₃, BiPh₃, and Ga(acac)₃ in a single mixed-precursor approach for plasma-activated CVD (PACVD) of polycrystalline Bi,Ga-substituted Dy-Fe garnet thin layers on glass substrates, followed by post-deposition annealing at 670 °C [1]. The resulting films exhibit low surface roughness (~2 nm) and square Faraday hysteresis loop behavior with rotation of ~2 deg μm⁻¹ at 633 nm—characteristics suitable for high-density magneto-optical data storage [1]. The thermal stability of Dy(TMHD)₃ at the 180–185 °C evaporation temperature, together with its well-characterized sublimation behavior including the unique dimer-to-monomer transition [2], makes it the precursor of record for this application class.

Single-Ion Magnet Building Block for Spintronic Devices

Dy(tmhd)₃ serves as a versatile β-diketonate platform for constructing mononuclear Dy(III) single-ion magnets (SIMs) with D₄d symmetry, achieving effective energy barriers (Ueff) up to 247.76 K under applied dc field [1]. Unlike Dy(acac)₃, which decomposes at ~117 °C and must be processed exclusively from solution, the tmhd ligand framework tolerates vapor-phase delivery at temperatures exceeding 180 °C, opening a route to sublimation-based thin-film fabrication of SIM arrays on device substrates [2]. Research groups designing spintronic or quantum information devices that require both magnetic bistability and clean, solvent-free thin-film deposition should procure Dy(TMHD)₃ as the precursor of choice.

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